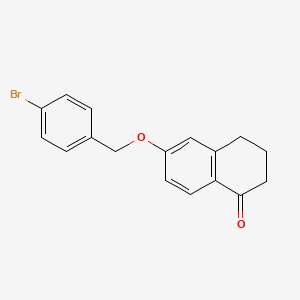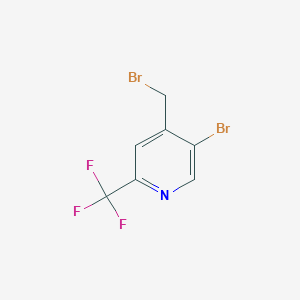
5-Bromo-4-(bromomethyl)-2-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-(bromomethyl)-2-(trifluoromethyl)pyridine: is a heterocyclic organic compound that contains bromine, fluorine, and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(bromomethyl)-2-(trifluoromethyl)pyridine typically involves the bromination of 4-(bromomethyl)-2-(trifluoromethyl)pyridine. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by bromination. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-4-(bromomethyl)-2-(trifluoromethyl)pyridine can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. It can be used to synthesize molecules with potential therapeutic properties.
Industry: In the agrochemical industry, this compound can be used to develop new pesticides or herbicides. Its unique chemical properties make it suitable for creating materials with specific characteristics.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(bromomethyl)-2-(trifluoromethyl)pyridine depends on its specific application and the molecular targets involved. In general, the compound can interact with various biological molecules, such as enzymes or receptors, through its functional groups. These interactions can lead to changes in the activity of the target molecules, resulting in the desired biological effect.
Comparison with Similar Compounds
4-(Bromomethyl)-2-(trifluoromethyl)pyridine: Lacks the additional bromine atom at the 5-position.
5-Bromo-2-(trifluoromethyl)pyridine: Lacks the bromomethyl group.
2-(Trifluoromethyl)pyridine: Lacks both the bromine and bromomethyl groups.
Uniqueness: 5-Bromo-4-(bromomethyl)-2-(trifluoromethyl)pyridine is unique due to the presence of both bromine and bromomethyl groups, which provide distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for creating a wide range of derivatives with specific properties.
Properties
Molecular Formula |
C7H4Br2F3N |
|---|---|
Molecular Weight |
318.92 g/mol |
IUPAC Name |
5-bromo-4-(bromomethyl)-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4Br2F3N/c8-2-4-1-6(7(10,11)12)13-3-5(4)9/h1,3H,2H2 |
InChI Key |
BVLKJZHQFRSQPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thione](/img/structure/B13091370.png)
![7-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13091371.png)
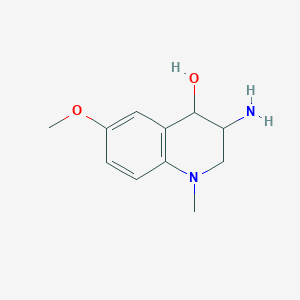
![1-(6-Methoxypyrazolo[1,5-B]pyridazin-3-YL)ethanone](/img/structure/B13091384.png)

![5-methyl-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione](/img/structure/B13091386.png)
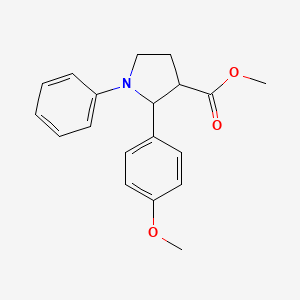
![cis-tert-Butyl hexahydro-2H-pyrrolo[3,4-f][1,4]oxazepine-7(3H)-carboxylate](/img/structure/B13091420.png)
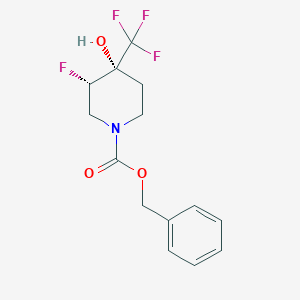
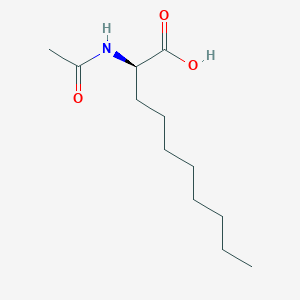
![2-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13091435.png)
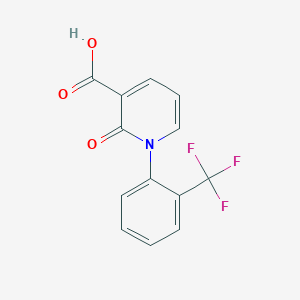
![4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B13091442.png)
